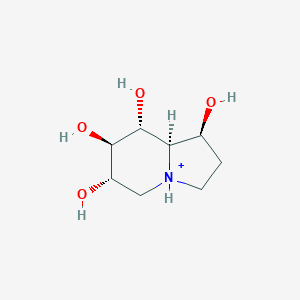

6,7-Diepicastanospermine

描述

Overview of Iminosugars as Glycosidase Inhibitors

Iminosugars are carbohydrate analogues where the ring oxygen has been replaced by a nitrogen atom. mdpi.com This structural modification makes them resistant to cleavage by glycosidases, the enzymes responsible for breaking down complex carbohydrates. nih.gov Instead, iminosugars act as mimics of the transition states that occur during the enzymatic hydrolysis of glycosidic bonds, allowing them to bind tightly to the active sites of these enzymes and inhibit their function. biorxiv.orgmdpi.comacs.org

The inhibitory activity of iminosugars against glycosidases has made them valuable tools in biochemical research and potential therapeutic agents for a range of diseases, including diabetes, viral infections, and certain types of cancer. biorxiv.orgresearchgate.net The mechanism of inhibition is typically competitive, where the iminosugar competes with the natural carbohydrate substrate for binding to the enzyme's active site. acs.org The specificity and potency of inhibition are highly dependent on the stereochemistry of the hydroxyl groups on the iminosugar ring. nih.gov

Significance of 6,7-Diepicastanospermine in Glycobiology Research

Glycobiology is the study of the structure, biosynthesis, and function of glycans (carbohydrates). nih.gov Glycans play crucial roles in a vast array of biological processes, including cell-cell recognition, signaling, and immune responses. frontiersin.orgnih.gov Glycosidase inhibitors, such as this compound, are invaluable tools in glycobiology research as they allow scientists to probe the functions of specific glycosidases and understand the consequences of their inhibition.

This compound is a tetrahydroxyindolizidine alkaloid that was first isolated from the seeds of the Moreton Bay Chestnut, Castanospermum australe. nih.gov It is a stereoisomer of the well-known glycosidase inhibitor, castanospermine (B190763). The specific arrangement of its hydroxyl groups at positions 6 and 7 distinguishes it from other castanospermine isomers and confers upon it a unique profile of glycosidase inhibition. nih.gov

Research has shown that this compound is a moderate inhibitor of the fungal α-glucosidase, amyloglucosidase, and a weak inhibitor of β-glucosidase. nih.gov It exhibits no significant inhibition of α- or β-galactosidase, α- or β-mannosidase, or α-L-fucosidase. nih.gov This selective inhibitory activity makes it a useful tool for studying the specific roles of these enzymes in various biological pathways.

The synthesis of analogues of this compound, such as azetidine (B1206935) analogues, has been pursued to explore the impact of conformational constraints on glycosidase inhibition profiles. nih.govresearchgate.netmolaid.comresearchgate.net These studies contribute to a deeper understanding of the structure-activity relationships of iminosugar inhibitors and aid in the design of more potent and selective glycosidase inhibitors for therapeutic applications.

Inhibitory Activity of this compound

| Enzyme | Inhibition | Ki Value |

| Amyloglucosidase (fungal α-glucosidase) | Moderate | 8.4 x 10⁻⁵ M nih.gov |

| β-Glucosidase | Weak | Not reported |

| α-Galactosidase | None | Not applicable |

| β-Galactosidase | None | Not applicable |

| α-Mannosidase | None | Not applicable |

| β-Mannosidase | None | Not applicable |

| α-L-Fucosidase | None | Not applicable |

Structure

3D Structure

属性

分子式 |

C8H16NO4+ |

|---|---|

分子量 |

190.22 g/mol |

IUPAC 名称 |

(1S,6S,7R,8R,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-indolizin-4-ium-1,6,7,8-tetrol |

InChI |

InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/p+1/t4-,5-,6+,7+,8+/m0/s1 |

InChI 键 |

JDVVGAQPNNXQDW-TVNFTVLESA-O |

手性 SMILES |

C1C[NH+]2C[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)O |

规范 SMILES |

C1C[NH+]2CC(C(C(C2C1O)O)O)O |

同义词 |

1,6,7,8-tetrahydroxyoctahydroindolizine 1-epicastanospermine 6,7-diepicastanospermine 6-epicastanospermine castanospermine castinospermine |

产品来源 |

United States |

Natural Occurrence and Isolation of 6,7 Diepicastanospermine

Plant Sources and Distribution

6,7-Diepicastanospermine is a naturally occurring tetrahydroxyindolizidine alkaloid. nih.gov The primary and most well-documented botanical source of this compound is the seeds of the Australian tree, Castanospermum australe. nih.govresearchgate.net This plant, commonly known as the Moreton Bay Chestnut or Blackbean, is native to the east coast of Australia.

The distribution of Castanospermum australe extends from the Cape York Peninsula in Queensland down to northern New South Wales. It thrives in rainforest environments, often along riverbanks. While the tree is the principal source, the highest concentration of this compound and its isomers, such as castanospermine (B190763) and 6-epicastanospermine, is found within its seeds. nih.govresearchgate.net

Research has focused on Castanospermum australe as the main source for the isolation of various indolizidine alkaloids, including this compound. nih.govresearchgate.net

Plant Sources of this compound

| Plant Species | Part of Plant | Geographic Distribution |

| Castanospermum australe | Seeds | Eastern Australia |

Methodologies for Natural Product Isolation

The isolation of this compound from its natural source is a multi-step process that involves initial extraction followed by rigorous purification techniques to separate the target compound from a complex mixture of other alkaloids and plant metabolites. nih.gov

Extraction Techniques

The initial step in isolating this compound from the seeds of Castanospermum australe involves solvent extraction. nih.gov A common method employs methanol (B129727) to extract the raw, ground seeds. nih.gov The methanolic extract contains a crude mixture of various compounds, including the desired alkaloid.

Another documented method utilizes a 50% aqueous ethanol solution for the extraction from the seeds. plazi.org Following the initial extraction, the resulting solution is typically concentrated to yield a viscous residue containing the mixture of alkaloids. scispace.com

Chromatographic Purification Strategies

Following extraction, a series of chromatographic techniques are employed to purify this compound to a high degree of homogeneity. nih.gov The purification strategy is designed to separate the target alkaloid from other structurally similar compounds.

A typical purification workflow includes:

Ion-Exchange Chromatography: This technique is often used as an initial purification step to separate alkaloids based on their charge characteristics. nih.gov

Preparative Thin-Layer Chromatography (TLC): This method allows for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

Radial Chromatography: This is another chromatographic technique utilized for the purification of the alkaloid. nih.gov

The purity of the isolated this compound is often confirmed using analytical techniques such as gas chromatography of its trimethylsilyl (B98337) (TMS) derivative, which has shown purities greater than 99%. nih.govresearchgate.net

Isolation and Purification Methods for this compound

| Step | Technique | Purpose |

| 1 | Solvent Extraction (Methanol or Aqueous Ethanol) | To obtain a crude extract of alkaloids from the plant material. nih.govplazi.org |

| 2 | Ion-Exchange Chromatography | To separate the alkaloids based on their ionic properties. nih.gov |

| 3 | Preparative Thin-Layer Chromatography | Further separation and purification of the target compound. nih.gov |

| 4 | Radial Chromatography | Final purification step to achieve high homogeneity. nih.gov |

Biosynthetic Pathways of 6,7 Diepicastanospermine

Proposed Origin from Pyrrolidine (B122466) Alkaloids

The biosynthetic origin of 6,7-diepicastanospermine is strongly suggested to involve pyrrolidine alkaloid precursors. This hypothesis is primarily based on the concurrent isolation of this compound and a pyrrolidine alkaloid, N-(hydroxyethyl)-2-(hydroxymethyl)-3-hydroxypyrrolidine, from the seeds of the Moreton Bay Chestnut tree, Castanospermum australe. nih.gov The structural similarity between this simple pyrrolidine and the more complex bicyclic indolizidine structure of this compound suggests a direct biosynthetic relationship. nih.gov

It is proposed that the indolizidine skeleton is formed through a pathway where a pyrrolidine derivative serves as a key intermediate. This single-ring structure would undergo further enzymatic modification and cyclization to form the fused five- and six-membered rings characteristic of the indolizidine core. While direct experimental proof of this conversion in vivo is pending, the co-occurrence of these specific alkaloids in C. australe provides compelling circumstantial evidence for this biosynthetic route. nih.gov

Enzymatic Steps and Precursor Involvement in Polyhydroxy Alkaloid Biosynthesis

The biosynthesis of polyhydroxy alkaloids like this compound is a multi-step process orchestrated by a series of highly specific enzymes. While the precise sequence for this specific isomer is not fully known, the general pathway for indolizidine alkaloids is understood to originate from the amino acid L-lysine. nih.gov

The pathway involves several key enzymatic transformations:

Formation of the Piperidine (B6355638) Ring: L-lysine is first converted into its corresponding aldehyde, which then cyclizes to form a piperidine ring intermediate. nih.gov

Ring Closure to Indolizidine Core: Subsequent enzymatic steps facilitate the closure of the second, five-membered ring to create the characteristic indolizidine bicyclic system.

Hydroxylation and Stereochemical Definition: The defining feature of polyhydroxy alkaloids is the number and stereochemistry of their hydroxyl groups. These are introduced by a class of enzymes known as oxidoreductases, particularly cytochrome P450 monooxygenases. nih.govnih.gov These enzymes catalyze highly specific oxidation reactions at various carbon atoms on the indolizidine core. nih.govnih.gov The specific regio- and stereoselectivity of these enzymes are responsible for producing the distinct isomer this compound, as opposed to its isomers like castanospermine (B190763) or 6-epicastanospermine. nih.gov

The entire process is compartmentalized within the plant cell, with different enzymatic steps occurring in various locations, including the cytosol, endoplasmic reticulum, and chloroplasts, which may require the transport of intermediates between cellular compartments. tarjomefa.com

Table 1: Key Enzyme Classes in Polyhydroxy Alkaloid Biosynthesis

| Enzyme Class | General Function in Alkaloid Biosynthesis | Specific Role in Polyhydroxy Indolizidine Alkaloid Formation |

|---|---|---|

| Saccharopine Dehydrogenase | Catalyzes the conversion of L-lysine into saccharopine, an early step in the lysine (B10760008) degradation pathway. nih.gov | Initiates the pathway by channeling L-lysine towards the formation of the piperidine ring precursor. nih.gov |

| L-Pipecolate Oxidase | Oxidizes L-pipecolate, a cyclized derivative of lysine. nih.gov | Involved in the formation and modification of the six-membered ring of the indolizidine core. nih.gov |

| Oxidoreductases | Catalyze oxidation-reduction reactions, including the formation of ring systems and hydroxylation. nih.gov | Crucial for the final steps of biosynthesis, introducing hydroxyl (-OH) groups onto the alkaloid skeleton with high specificity, which defines the final isomer. nih.gov |

| Cytochrome P450 Monooxygenases | A large family of heme-containing enzymes that catalyze diverse oxidative reactions, including C-H bond activation and hydroxylation. nih.govtarjomefa.com | Responsible for the specific hydroxylation patterns on the indolizidine core that result in compounds like this compound. nih.gov |

Genetic and Molecular Studies of Biosynthetic Enzymes

The study of the genes and enzymes responsible for alkaloid biosynthesis is a complex field that provides fundamental insights into how plants produce such a diverse array of chemical compounds. Advances in molecular biology have allowed for the characterization of many genes that encode for biosynthetic enzymes in various alkaloid pathways. nih.gov However, the specific genes responsible for the biosynthesis of this compound have not yet been identified.

General molecular approaches to understanding these pathways include:

Gene Discovery: Identifying candidate genes by searching plant genomes for sequences similar to known alkaloid biosynthetic genes from other species. This can be challenging due to the high diversity of enzymes. nih.gov

Transcriptome Analysis: Analyzing the RNA of a plant known to produce the compound (like C. australe) to see which genes are highly expressed, suggesting their involvement in active metabolic pathways.

Heterologous Expression: Once a candidate gene is identified, it can be inserted into a host organism (like yeast or E. coli) to produce the enzyme and test its function with proposed precursor molecules.

A significant challenge in this field is that enzymes with similar functions can have very different genetic sequences, making it difficult to identify them by homology alone. pnas.org Research on oxidoreductases and cytochrome P450s, the enzyme classes most likely responsible for the final hydroxylation steps that form this compound, is ongoing. nih.gov Identifying consensus sequences within these enzyme families may help facilitate the direct cloning of the specific genes involved in its pathway without the need for prior enzyme purification. nih.gov

Table 2: Molecular Techniques in the Study of Alkaloid Biosynthesis

| Technique | Description | Application to this compound Research |

|---|---|---|

| Genome Sequencing | Determining the complete DNA sequence of an organism, such as Castanospermum australe. | Provides a database of all potential genes that could encode for biosynthetic enzymes. |

| Transcriptome Profiling (RNA-Seq) | Sequencing the messenger RNA in a specific tissue to identify which genes are actively being expressed. | Can identify genes that are highly active in the seeds of C. australe, where this compound accumulates. |

| Gene Cloning and Heterologous Expression | Isolating a specific gene and inserting it into a host system (e.g., yeast) to produce the enzyme it codes for. | Would allow for the functional characterization of candidate enzymes (e.g., specific P450s) to confirm their role in hydroxylating the indolizidine core. |

| Site-Directed Mutagenesis | Altering specific amino acids in an enzyme's structure to understand how it functions. pnas.org | Could be used to investigate the active sites of the hydroxylating enzymes to understand how they achieve their specific stereochemistry. pnas.org |

Chemical Synthesis of 6,7 Diepicastanospermine and Its Analogues

Total Synthesis Strategies for Polyhydroxylated Indolizidines

The construction of the bicyclic indolizidine core with its characteristic stereochemistry presents a considerable synthetic challenge. Chemists have developed several elegant strategies to address this, broadly categorized into enantioselective syntheses, chiral pool-based approaches, and de novo asymmetric methods. These strategies often employ powerful chemical reactions to achieve high efficiency and stereocontrol.

Enantioselective synthesis is paramount for producing a single, desired enantiomer of a chiral molecule, which is critical since different enantiomers can have vastly different biological activities. A short and enantioselective total synthesis of 6,7-Diepicastanospermine has been accomplished utilizing an intramolecular azide-diene 1,3-dipolar cycloaddition as the key step to construct the indolizidine core. molaid.comacs.orgscispace.com This approach effectively establishes the required stereocenters in a controlled manner.

Other enantioselective methods employed in the synthesis of related polyhydroxylated indolizidines include:

Asymmetric Vinylogous Mukaiyama Aldol Reaction (VMAR): This reaction has been used to construct the initial pyrrolidine (B122466) building block in a stereocontrolled synthesis of 1-deoxy-7,8-di-epi-castanospermine. researchgate.net

Proline-Catalyzed Asymmetric α-aminoxylation: This method has been successfully applied to the synthesis of 1-deoxy-8,8a-di-epi-castanospermine and 1-deoxy-6,7,8a-tri-epi-castanospermine, where the proline catalyst dictates the absolute configuration of multiple stereocenters. researchgate.net

These methods highlight the power of asymmetric catalysis in achieving high levels of stereocontrol in the synthesis of complex natural products.

The chiral pool approach leverages readily available and inexpensive enantiopure starting materials, such as carbohydrates and amino acids, to synthesize complex chiral molecules. mdpi.comsemanticscholar.org This strategy is particularly effective when the target molecule shares structural similarities with the chiral precursor.

A notable example is the synthesis of an azetidine (B1206935) analogue of this compound, which starts from L-arabinose. nih.govebi.ac.uksciforum.net Carbohydrates like D-ribose and D-xylose have also served as versatile starting materials for the synthesis of other indolizidine alkaloids and their analogues, such as (-)-swainsonine. sciforum.netscispace.com This methodology provides an efficient pathway to the target compounds by utilizing the inherent chirality of the starting materials.

| Chiral Starting Material | Target Indolizidine/Analogue | Reference(s) |

| L-Arabinose | Azetidine analogue of this compound | nih.govebi.ac.uksciforum.net |

| D-Ribose | (-)-Swainsonine analogue | scispace.com |

| L-homoprolinal | 1-deoxy-8,8a-di-epi-castanospermine | researchgate.net |

| D-Glyceraldehyde | 1-deoxy-7,8-di-epi-castanospermine | researchgate.net |

De novo asymmetric synthesis involves the construction of chiral molecules from achiral precursors. nih.govrsc.org This approach is not reliant on the availability of suitable chiral starting materials and offers great flexibility. Asymmetric catalysis is a cornerstone of this strategy, enabling the creation of optically pure intermediates from simple achiral molecules. nih.gov

Key reactions in de novo syntheses relevant to indolizidine precursors include:

Sharpless Asymmetric Epoxidation: This reaction was famously used in the synthesis of all eight L-hexoses, demonstrating its power in setting key stereocenters. nih.gov

Achmatowicz Rearrangement: The asymmetric Achmatowicz reaction provides access to chiral pyranones, which are versatile intermediates for the synthesis of iminosugars and oligosaccharides. nih.govrsc.org

Asymmetric Paal–Knorr Reaction: This has been used for the atroposelective synthesis of aryl pyrroles, showcasing a method to build heterocyclic scaffolds from simple diones and anilines. mdpi.com

These methods provide access to a wide range of chiral building blocks that can be further elaborated into complex targets like polyhydroxylated indolizidines.

Certain reaction types have proven to be particularly powerful in assembling the indolizidine skeleton.

Intramolecular Cycloadditions This class of reactions is highly effective for forming cyclic systems in a single step. An enantioselective synthesis of this compound was achieved through an intramolecular [3+2] cycloaddition between an azide (B81097) and a diene, which efficiently forms the two rings of the indolizidine core. molaid.comacs.orgthieme-connect.de This strategy offers a convergent and stereocontrolled route to the target molecule. Other cycloaddition strategies, such as intramolecular [4+2] and [4+3] cycloadditions, are also powerful tools in synthetic organic chemistry for constructing complex polycyclic frameworks. williams.eduhku.hk

Ring-Closing Metathesis (RCM) RCM has emerged as a robust and versatile method for the synthesis of unsaturated rings of various sizes. wikipedia.orgorganic-chemistry.org It is particularly useful in the synthesis of polyhydroxylated indolizidines and related alkaloids. nih.gov The reaction, typically catalyzed by ruthenium complexes like the Grubbs catalysts, involves the intramolecular coupling of two terminal alkenes. wikipedia.orgorganic-chemistry.org RCM has been a key step in the synthesis of numerous natural products and their analogues, including swainsonine (B1682842) and various castanospermine (B190763) isomers. beilstein-journals.orgresearchgate.net Its tolerance for a wide range of functional groups makes it a favored strategy in complex molecule synthesis. wikipedia.org

| Reaction | Catalyst/Conditions | Application in Indolizidine Synthesis | Reference(s) |

| Intramolecular [3+2] Cycloaddition | Thermal (50-70°C) | Formation of this compound core | molaid.comthieme-connect.de |

| Ring-Closing Metathesis (RCM) | Grubbs Catalyst (Ru-based) | Formation of piperidine (B6355638) ring for various indolizidines | beilstein-journals.orgresearchgate.netwikipedia.org |

| Ring Rearrangement Metathesis (RRM) | Ruthenium-catalyzed | Synthesis of (-)-swainsonine | nih.gov |

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues of this compound is driven by the need to explore structure-activity relationships (SAR). rhhz.net By systematically modifying the structure of the parent compound, chemists can probe the interactions with target enzymes and potentially develop more potent or selective inhibitors. For example, stereoisomers such as 8-epi-castanospermine and 6,7,8-tri-epi-castanospermine have been synthesized to investigate the importance of the stereochemistry at each hydroxyl-bearing carbon. researchgate.net

A significant class of analogues involves the modification of the core bicyclic structure. The synthesis of an azetidine analogue of this compound, where the piperidine ring is replaced by a four-membered azetidine ring, has been reported. nih.govebi.ac.ukresearchgate.net This modification creates a conformationally constrained iminosugar, which can provide insights into the bioactive conformation of the parent molecule.

The design of new analogues is not arbitrary but is guided by specific principles aimed at achieving a desired biological or physicochemical profile. While the principles of chemical design are highly specific, they share a conceptual foundation with universal design principles such as defining a focal point and creating contrast to achieve a specific function. vistaprint.comuniversaldesign.ie

In medicinal chemistry, the key principles for structural modification include:

Isosteric and Bioisosteric Replacement: Replacing functional groups with others that have similar size, shape, and electronic properties to improve potency, selectivity, or metabolic stability.

Conformational Constraint: Introducing structural elements, such as smaller rings or double bonds, to lock the molecule into a specific conformation. nih.gov The synthesis of the azetidine analogue of this compound is a prime example, aiming to mimic a specific binding conformation. nih.govresearchgate.net

Simplification or Elaboration: Removing non-essential chiral centers or functional groups to create a simpler, more synthetically accessible analogue, or adding groups to probe for additional binding interactions.

Scaffold Hopping: Replacing the central molecular core (the scaffold) with a chemically different but functionally similar one. The creation of azetidine-based analogues from an indolizidine parent represents a form of scaffold modification.

These principles guide the synthetic chemist in the rational design of novel molecules with potentially enhanced therapeutic properties.

Stereocontrolled Derivative Synthesis

The stereocontrolled synthesis of derivatives of this compound is a focal point of research, aiming to generate novel compounds with potentially enhanced or selective biological activities. These synthetic strategies often employ sophisticated stereoselective reactions to precisely control the orientation of hydroxyl groups and other substituents on the indolizidine core. Key methodologies include the use of chiral precursors, asymmetric reactions, and substrate-controlled transformations.

One prominent approach involves the stereoselective synthesis of (+)-1-deoxy-6-epi-castanospermine, an analogue of this compound. aurigeneservices.comresearchgate.net This synthesis has been accomplished using (R)-Glycidol as a chiral starting material. aurigeneservices.comresearchgate.net The synthetic route leverages several key stereocontrolled reactions to establish the desired stereochemistry. A Grignard reaction with a Weinreb amide, followed by a Sharpless asymmetric dihydroxylation, and a stereoselective reduction of an imine are critical steps in defining the stereochemical features of the final indolizidine azasugar. aurigeneservices.comresearchgate.net The Sharpless dihydroxylation, in particular, proceeds with high stereoselectivity, achieving a diastereomeric excess of 98%. aurigeneservices.com

Another significant strategy in the synthesis of castanospermine analogues involves the use of ring-closing metathesis (RCM). rsc.org A versatile and stereoselective synthesis of bicyclic polyhydroxylated alkaloid analogues starts from methyl pyranosides. rsc.orgrsc.org This method features a one-pot tandem reaction to form N-substituted δ-lactams, which are then stereoselectively vinylated. The subsequent RCM of the resulting dienes produces the bicyclic core, which can be further functionalized to yield diverse polyhydroxylated alkaloids. rsc.orgrsc.org

Furthermore, the synthesis of azetidine analogues of this compound has been reported, starting from L-arabinose. researchgate.netnih.gov This approach provides a conformationally constrained analogue, (3R,4S,5R,6R,7S)-3,4,5,7-Tetrahydroxyconidine, which is an azetidine analogue of both this compound and a conformationally constrained D-deoxyaltronojirimycin. researchgate.netnih.gov

The development of highly stereoselective methods for the synthesis of octahydropyrano[3,2-b]pyrrole derivatives, which are structural analogues of castanospermine, has also been a subject of investigation. cas.cn These syntheses can be achieved through a double reductive amination from pyranose derivatives. cas.cn The optimization of reaction conditions, including the choice of reducing agent and solvent, is crucial for achieving high stereoselectivity. cas.cn

The table below summarizes key aspects of the stereocontrolled synthesis of various this compound analogues.

| Analogue | Starting Material | Key Stereocontrolled Reactions | Reference |

| (+)-1-deoxy-6-epi-castanospermine | (R)-Glycidol | Grignard reaction, Sharpless asymmetric dihydroxylation, Stereoselective imine reduction | aurigeneservices.comresearchgate.net |

| Bicyclic Polyhydroxylated Alkaloids | Methyl pyranosides | Stereoselective vinylation, Ring-Closing Metathesis (RCM) | rsc.orgrsc.org |

| (3R,4S,5R,6R,7S)-3,4,5,7-Tetrahydroxyconidine | L-Arabinose | Synthesis from a chiral pool starting material | researchgate.netnih.gov |

| Octahydropyrano[3,2-b]pyrrole Derivatives | Pyranose derivatives | Double reductive amination | cas.cn |

Detailed findings from these synthetic studies highlight the importance of reagent and catalyst control in achieving the desired stereoisomers. For instance, in the synthesis of (+)-1-deoxy-6-epi-castanospermine, the choice of AD-mix-α in the Sharpless dihydroxylation was instrumental in obtaining the desired diol with high diastereoselectivity. aurigeneservices.com Similarly, the synthesis of octahydropyrano[3,2-b]pyrrole derivatives demonstrated that NaBH(OAc)3 is a more effective reducing agent than NaCNBH3 for the double reductive amination, leading to cleaner reactions and better stereocontrol. cas.cn

The following table outlines some of the synthesized derivatives and their synthetic precursors.

| Synthesized Derivative | Precursor | Key Transformation | Reference |

| (+)-1-deoxy-6-epi-castanospermine | N-Cbz protected trans α,β-unsaturated ester | Sharpless dihydroxylation | aurigeneservices.com |

| Bicyclic indolizidine alkaloids | N-substituted δ-lactams | Stereoselective vinylation and RCM | rsc.org |

| (3R,4S,5R,6R,7S)-3,4,5,7-Tetrahydroxyconidine | Intermediate derived from L-arabinose | Cyclization to form the azetidine ring | nih.gov |

Biological Activity and Mechanistic Insights of 6,7 Diepicastanospermine

Glycosidase Inhibition Profile of 6,7-Diepicastanospermine

Specificity and Selectivity towards Glycosyl Hydrolases

This compound, a tetrahydroxyindolizidine alkaloid, demonstrates a specific and selective inhibition profile against various glycosyl hydrolases. nih.gov It has been identified as a moderate inhibitor of the fungal α-glucosidase, amyloglucosidase, and a comparatively weak inhibitor of β-glucosidase. nih.govresearchgate.net Notably, it exhibits no inhibitory activity towards α- or β-galactosidase, α- or β-mannosidase, or α-L-fucosidase. nih.govresearchgate.net

The inhibitory activity of this compound is significantly influenced by the stereochemistry of its hydroxyl groups. nih.gov Comparison with its isomers, castanospermine (B190763) and 6-epicastanospermine, reveals that the epimerization of a single hydroxyl group can cause substantial changes in inhibitory properties. nih.gov While castanospermine is a potent inhibitor of both α- and β-glucosidases, any alteration to its five chiral centers markedly reduces this inhibition. nih.gov For instance, 6-epicastanospermine, which is structurally related to D-pyranomannose, does not inhibit lysosomal α-mannosidase but is a good inhibitor of cytosolic α-mannosidase. nih.gov

The structural configuration of these alkaloids plays a crucial role in their enzyme-inhibitor interactions. The inhibitory profile of this compound and its analogues underscores the high degree of specificity that glycosidases have for their substrates and inhibitors.

Inhibitory Activity of this compound and its Isomers against Various Glycosidases

| Compound | Amyloglucosidase (α-glucosidase) | β-Glucosidase | α-Galactosidase | β-Galactosidase | α-Mannosidase | β-Mannosidase | α-L-Fucosidase |

| This compound | Moderate Inhibitor nih.govresearchgate.net | Weak Inhibitor nih.govresearchgate.net | No Inhibition nih.govresearchgate.net | No Inhibition nih.govresearchgate.net | No Inhibition nih.govresearchgate.net | No Inhibition nih.govresearchgate.net | No Inhibition nih.govresearchgate.net |

| Castanospermine | Potent Inhibitor nih.govrhhz.net | Potent Inhibitor nih.govrhhz.net | - | - | - | - | - |

| 6-Epicastanospermine | Potent Inhibitor researchgate.net | No Inhibition researchgate.net | - | Weak Inhibitor researchgate.net | No Inhibition researchgate.net | - | - |

Kinetic Characterization of Enzyme Inhibition

Kinetic studies have been instrumental in characterizing the inhibitory mechanism of this compound. Research has shown that it acts as a competitive inhibitor of amyloglucosidase. osti.gov The inhibition constant (Ki) for its interaction with fungal amyloglucosidase has been determined to be 8.4 x 10⁻⁵ M, indicating a moderate level of inhibition. nih.govresearchgate.net

The characterization of enzyme inhibition kinetics is crucial for understanding the potency and mechanism of action of inhibitors like this compound. nih.gov Techniques such as isothermal titration calorimetry (ITC) can provide a complete kinetic characterization, including the determination of the Michaelis constant (Km), turnover number (kcat), and inhibitor dissociation constants (Ki and Ki'). nih.govrsc.org While specific detailed kinetic data for this compound across a wide range of enzymes is not extensively documented in the provided results, the established competitive inhibition of amyloglucosidase provides a foundational understanding of its kinetic behavior. osti.gov

Kinetic Parameters of this compound Inhibition

| Enzyme | Inhibitor | Inhibition Type | Ki Value |

| Fungal Amyloglucosidase | This compound | Competitive osti.gov | 8.4 x 10⁻⁵ M nih.govresearchgate.net |

Mechanistic Studies of Glycosidase Inhibition by this compound

Competitive Inhibition Models

The primary mechanism by which this compound inhibits certain glycosidases is through competitive inhibition. osti.gov In this model, the inhibitor molecule, which often bears a structural resemblance to the natural substrate, competes for binding at the enzyme's active site. wikipedia.orgbritannica.com The binding of the inhibitor to the active site prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction. wikipedia.org

The inhibition of amyloglucosidase by this compound is a clear example of competitive inhibition. osti.gov This means that at any given moment, the enzyme can be bound to either the inhibitor or the substrate, but not both simultaneously. wikipedia.org A key characteristic of competitive inhibition is that it can be overcome by increasing the concentration of the substrate. wikipedia.orgbritannica.com This increases the probability of the enzyme binding to the substrate instead of the inhibitor. Kinetically, competitive inhibition results in an apparent increase in the Michaelis constant (Km) while the maximum velocity (Vmax) of the reaction remains unchanged. wikipedia.org

Proposed Enzyme-Inhibitor Binding Interactions

The binding of this compound to the active site of a glycosidase involves specific molecular interactions. Although detailed crystallographic data for a this compound-enzyme complex is not available in the provided search results, insights can be drawn from studies of related compounds and general principles of enzyme-inhibitor binding.

The structural similarity of this compound to the sugar moiety of the natural substrate is fundamental to its inhibitory action. wikipedia.org The polyhydroxylated nature of the indolizidine ring likely allows it to form multiple hydrogen bonds with amino acid residues in the active site of the enzyme, mimicking the binding of the natural carbohydrate substrate. The stereochemistry of the hydroxyl groups is critical, as even minor changes can significantly alter the binding affinity and inhibitory potency. nih.gov This highlights the precise geometric and electronic complementarity required for effective inhibition.

Structure Activity Relationships Sar of 6,7 Diepicastanospermine and Its Analogues

Correlating Structural Features with Glycosidase Inhibitory Potency

The inhibitory profile of 6,7-diepicastanospermine and its analogues is intrinsically linked to their structural architecture. As a class, polyhydroxylated indolizidine alkaloids are recognized as potent glycosidase inhibitors, with their activity largely derived from their ability to mimic the transition state of the glycosidic bond cleavage catalyzed by these enzymes. openalex.org

This compound itself has been identified as a moderate inhibitor of fungal alpha-glucosidase, specifically amyloglucosidase, with a reported inhibition constant (K_i) of 84 µM. ox.ac.uk However, its activity against other glycosidases is significantly weaker; it is a relatively poor inhibitor of β-glucosidase and shows no inhibitory action against α- or β-galactosidase, α- or β-mannosidase, or α-L-fucosidase. ox.ac.uk

The significance of specific structural features is highlighted when comparing this compound to its isomers and derivatives. For instance, its naturally occurring isomer, 6-epicastanospermine, is also a potent inhibitor of amyloglucosidase. nih.gov The parent compound, castanospermine (B190763), is a powerful inhibitor of both α- and β-glucosidases. nih.gov The modification of the core structure, such as the removal or alteration of hydroxyl groups, leads to dramatic shifts in inhibitory potency and selectivity. A prime example is 1-deoxy-6,8a-diepicastanospermine, which, unlike the parent compound, is a potent inhibitor of α-L-fucosidase, with a K_i of 1.3 µM. nih.gov This enhanced and specific activity is attributed to its four chiral centers being identical to those of α-L-fucose. nih.gov

The following table summarizes the inhibitory activities of this compound and selected analogues against various glycosidases, illustrating the profound impact of subtle structural changes.

| Compound | Target Enzyme | Inhibitory Activity (K_i) | Reference |

|---|---|---|---|

| This compound | Amyloglucosidase (α-glucosidase) | 8.4 x 10⁻⁵ M (84 µM) | ox.ac.uk |

| This compound | β-Glucosidase | Weak inhibitor | ox.ac.uk |

| This compound | α/β-Galactosidase, α/β-Mannosidase, α-L-Fucosidase | No inhibition | ox.ac.uk |

| 1-Deoxy-6,8a-diepicastanospermine | α-L-Fucosidase | 1.3 µM | nih.gov |

| 6-Epicastanospermine | Cytosolic α-Mannosidase | Good inhibitor | nih.gov |

| 6-Epicastanospermine | Lysosomal α-Mannosidase | No inhibition | nih.gov |

| 1-Deoxy-6-epicastanospermine | Lysosomal α-Mannosidase | Strong inhibitor | nih.gov |

Role of Hydroxyl Group Stereochemistry in Biological Activity

The stereochemical orientation of the hydroxyl groups on the indolizidine ring is a paramount factor governing the biological activity and enzyme selectivity of castanospermine analogues. Even a minor change, such as the epimerization of a single hydroxyl group, can profoundly alter inhibitory properties. ox.ac.uk

The inhibitory profile of castanospermine itself, a potent α- and β-glucosidase inhibitor, is drastically reduced when any of its five chiral centers are altered. nih.gov This underscores the precise conformational requirements of the enzyme's active site. The case of this compound, an epimer of castanospermine at positions C-6 and C-7, exemplifies this principle. Its activity is restricted to moderate α-glucosidase inhibition, having lost the potent, broad-spectrum activity of the parent compound. ox.ac.uk

A compelling illustration of stereochemistry's role is seen in the differential inhibition of mannosidases by 6-epicastanospermine and its deoxy analogue. 6-Epicastanospermine, which is structurally related to D-mannose, is a good inhibitor of cytosolic (neutral) α-mannosidase but does not inhibit the lysosomal (acidic) form of the enzyme. nih.gov Conversely, 1-deoxy-6-epicastanospermine is a strong inhibitor of the acidic α-mannosidase but not the neutral one. nih.gov This reversal in selectivity is attributed to the preferential recognition of different mannose configurations by the distinct forms of α-mannosidase. nih.gov

Furthermore, all derivatives of 6-epicastanospermine possess the minimum structural elements needed to inhibit α-L-fucosidase. nih.gov However, the presence of a substituent in a β-anomeric position leads to very weak or no inhibition, again highlighting the sensitivity of the enzyme-inhibitor interaction to stereochemical details. nih.gov The potent inhibition of α-L-fucosidase by 1-deoxy-6,8a-diepicastanospermine is a direct result of its hydroxyl groups at C-1, C-6, and C-8a mimicking the stereochemistry of α-L-fucose. nih.gov

Computational Approaches in SAR Prediction and Analysis

Computational methods have become indispensable tools for elucidating the structure-activity relationships of glycosidase inhibitors, including the castanospermine family. Molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies provide atomic-level insights into how these molecules interact with enzyme active sites.

Molecular orbital calculations and modeling have been successfully applied to mannosidase inhibitors to understand why some compounds, like 6-epicastanospermine, are effective while other, structurally similar molecules are not. nih.gov These studies suggest that potent inhibitors achieve a close fit with a specific low-energy conformer of the mannosyl cation transition state. nih.gov

Docking calculations have been particularly insightful in explaining the SAR of modified castanospermines. For example, studies on C-2 fluorinated castanospermine derivatives revealed that their retained potency as α-glucosidase inhibitors was due to the fluorine atom inducing a reestablishment of the optimal docking mode within the active site. ox.ac.ukrsc.org In contrast, the sharp drop in activity for C-1 fluorinated analogues was attributed to the loss of crucial hydrogen bonds with active site residues, specifically Arg-526 and Asp-327. ox.ac.ukrsc.org Similarly, the poor activity of C-2 fluorinated 1-epi-castanospermines was explained by significant binding distortion and the disappearance of hydrogen bonding with residues His-600 and Arg-526. ox.ac.ukrsc.org The reliability of these docking predictions is often bolstered by MD simulations, which provide necessary calibrations to the calculated results. ox.ac.ukrsc.org

In the broader context of related iminosugars, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been established. For casuarine (B1244732) derivatives, which are structurally related to castanospermines, these models indicated that the electrostatic field is the dominant factor in amyloglucosidase inhibition. researchgate.net Such validated computational models are valuable for the future optimization and rational design of new, more potent, and selective glycosidase inhibitors. researchgate.net

Advanced Analytical Methodologies in 6,7 Diepicastanospermine Research

Chromatographic Techniques for Purity and Analysis

Chromatography is a cornerstone technique for the separation and purification of 6,7-Diepicastanospermine from its natural source, the seeds of Castanospermum australe. nih.gov It is also essential for verifying the purity of the isolated compound. nih.gov The process involves a series of chromatographic steps to achieve homogeneity. nih.gov

Initial isolation of this compound from a methanol (B129727) extract of the seeds typically employs ion-exchange chromatography . nih.gov This is followed by further purification steps such as preparative thin-layer chromatography (TLC) and radial chromatography . nih.gov

To confirm the purity of the isolated alkaloid, Gas Chromatography (GC) is utilized. nih.gov For this analysis, the compound is first converted into its trimethylsilyl (B98337) (TMS) derivative. This derivatization process increases the volatility of the compound, making it suitable for GC analysis. The purity of this compound has been established to be greater than 99% using this method. nih.gov

While the initial isolation primarily mentions GC, High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the analysis and purification of similar natural products. nih.govtorontech.com HPLC offers high resolution and sensitivity for separating components in complex mixtures. torontech.comresearchgate.net A typical HPLC system consists of a pump to deliver the mobile phase, an injector, a column containing the stationary phase, and a detector. torontech.com The separation is based on the differential distribution of the analyte between the stationary and mobile phases. slideshare.netneu.edu.tr

Table 1: Chromatographic Methods in this compound Research

| Technique | Purpose | Key Details |

|---|---|---|

| Ion-Exchange Chromatography | Initial Isolation | Separates based on charge. nih.gov |

| Preparative TLC | Purification | Separation on a thin layer of adsorbent material. nih.gov |

| Radial Chromatography | Purification | A form of preparative layer chromatography. nih.gov |

| Gas Chromatography (GC) | Purity Assessment | Analysis of the trimethylsilyl (TMS) derivative; purity >99%. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Analysis & Purity | High-resolution separation based on polarity. nih.govtorontech.com |

Spectroscopic Techniques for Structure Elucidation and Confirmation

Spectroscopic methods are indispensable for determining the precise molecular structure of this compound. nih.gov A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides the necessary data to confirm its atomic composition and three-dimensional arrangement. nih.govnih.govnumberanalytics.com

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound. nih.gov For this compound, mass spectrometry established a molecular weight of 189. nih.gov This technique provides vital information about the compound's molecular formula. scribd.comstudypug.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. numberanalytics.comencyclopedia.pub The structure of this compound was deduced from its ¹H and ¹³C NMR spectra. nih.gov

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR (Carbon NMR): Reveals the number of unique carbon atoms in the molecule. encyclopedia.pub

The combination of these one-dimensional NMR experiments allows for the assembly of the carbon-hydrogen framework of the molecule. encyclopedia.pub For more complex structural problems, advanced two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between atoms. encyclopedia.pub

Infrared (IR) Spectroscopy is another valuable technique that provides information about the functional groups present in a molecule. numberanalytics.comresearchgate.net By detecting the vibrations of chemical bonds, IR spectroscopy can identify groups such as hydroxyl (-OH) groups, which are characteristic features of this compound. researchgate.net

Table 2: Spectroscopic Data for this compound

| Technique | Information Obtained | Finding for this compound |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Weight | 189. nih.gov |

| ¹H NMR | Proton environment and connectivity | Used to deduce the structure. nih.gov |

| ¹³C NMR | Carbon skeleton | Used to deduce the structure. nih.gov |

| Infrared (IR) Spectroscopy | Functional Groups | Identifies characteristic bonds like O-H. numberanalytics.comresearchgate.net |

In Vitro Metabolic Studies of 6,7 Diepicastanospermine Research Focus

Assessment of Metabolic Stability in Biological Systems

The initial step in characterizing the metabolic profile of a compound like 6,7-Diepicastanospermine is to assess its stability in relevant biological systems. srce.hrlabcorp.com These studies are crucial for predicting how long the compound will remain in the body before being broken down. srce.hr The primary in vitro models for this purpose are liver microsomes and hepatocytes. srce.hrevotec.com

Liver microsomes are subcellular fractions rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. evotec.com The assay typically involves incubating this compound with human liver microsomes in the presence of necessary co-factors, most importantly NADPH, which is essential for the function of CYP enzymes. mdpi.com The concentration of the compound is monitored over time using techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.com The rate of disappearance of the parent compound allows for the calculation of its intrinsic clearance, a key parameter in predicting hepatic clearance in vivo. evotec.com

Hepatocytes, or liver cells, provide a more complete metabolic picture as they contain both Phase I and Phase II metabolic enzymes, as well as the necessary co-factors. admescope.com Incubating this compound with suspensions of human hepatocytes would allow for a broader assessment of its metabolic stability.

Table 1: Illustrative Data Table for Metabolic Stability of this compound in Human Liver Microsomes

| Time (minutes) | This compound Concentration (µM) | Percent Remaining |

| 0 | 1.00 | 100 |

| 5 | 0.85 | 85 |

| 15 | 0.60 | 60 |

| 30 | 0.35 | 35 |

| 60 | 0.10 | 10 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Identification of Enzymes Involved in Metabolic Transformations

Once it is established that this compound is metabolized, the next step is to identify the specific enzymes responsible for its biotransformation. The Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of xenobiotics. longdom.orgmhmedical.com

To identify the specific CYP isoforms involved in the metabolism of this compound, several experimental approaches are used. One common method involves using a panel of recombinant human CYP enzymes. By incubating the compound with each individual CYP isoform (e.g., CYP3A4, CYP2D6, CYP2C9), researchers can determine which enzymes are capable of metabolizing it.

Another approach is to use selective chemical inhibitors in human liver microsome incubations. These inhibitors are compounds known to specifically block the activity of a particular CYP isoform. A significant reduction in the metabolism of this compound in the presence of a specific inhibitor would indicate the involvement of that particular CYP enzyme.

Table 2: Illustrative Data for CYP450 Isoform Contribution to this compound Metabolism

| CYP Isoform | This compound Metabolite Formation (relative %) |

| CYP1A2 | < 5% |

| CYP2C9 | 10% |

| CYP2C19 | 8% |

| CYP2D6 | 15% |

| CYP3A4 | 60% |

| CYP3A5 | 2% |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

In Vitro Metabolite Profiling for Research Purposes

Metabolite profiling involves the detection and structural characterization of the metabolites formed from the parent compound. admescope.com This is essential for understanding the metabolic pathways and for identifying any potentially active or reactive metabolites. nih.gov

For this compound, in vitro metabolite profiling would be conducted using incubations with human liver microsomes or hepatocytes. admescope.com Following the incubation period, the samples are analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. admescope.com This powerful analytical technique allows for the separation and identification of metabolites based on their mass-to-charge ratio and fragmentation patterns.

The data obtained would reveal the types of metabolic reactions that this compound undergoes. Common Phase I reactions include oxidation, hydroxylation, and dealkylation, which are primarily catalyzed by CYP enzymes. longdom.org Phase II reactions, which typically involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility, can also be identified. wikilectures.eu

Table 3: Illustrative Metabolite Profile of this compound

| Metabolite | Biotransformation |

| M1 | Hydroxylation |

| M2 | Dihydroxylation |

| M3 | Glucuronidation of parent |

| M4 | Glucuronidation of M1 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Research Challenges and Future Directions

Advancements in Stereoselective Synthetic Methodologies

The complex three-dimensional structure of 6,7-diepicastanospermine, with its multiple contiguous stereocenters, poses a significant challenge for chemical synthesis. The development of efficient and highly stereoselective synthetic routes is paramount for producing sufficient quantities for biological evaluation and for generating analogues to explore structure-activity relationships (SAR).

Future progress in this area hinges on the development of novel synthetic strategies that provide precise control over the stereochemical outcomes. Key areas of advancement include:

Asymmetric Catalysis: The use of chiral catalysts to introduce stereocenters with high enantiomeric and diastereomeric purity is a cornerstone of modern organic synthesis. Future methodologies will likely focus on developing new catalytic systems for key bond-forming reactions in the synthesis of the indolizidine core.

Substrate-Controlled Reactions: Leveraging the existing stereocenters in synthetic intermediates to direct the stereochemistry of subsequent reactions is a powerful strategy. Research into diastereoselective reactions, such as additions to chiral imines or aldehydes, will continue to be crucial.

Novel Cyclization Strategies: The formation of the bicyclic indolizidine ring system is a critical step in the synthesis. Innovations in ring-closing metathesis (RCM), intramolecular nucleophilic substitution, and cycloaddition reactions are expected to yield more efficient and stereocontrolled pathways to this compound and its derivatives. For instance, the synthesis of related compounds like (+)-6-epi-castanospermine has successfully employed key steps such as the diastereoselective addition of a racemic allenylzinc reagent to an enantiopure α-alkoxy-tert-butylsulfinylimine, followed by ring-closing metathesis and syn-dihydroxylation to form the piperidine (B6355638) ring. researchgate.net

The synthesis of an azetidine (B1206935) analogue of this compound from L-arabinose highlights the utility of carbohydrate-based starting materials in constructing the necessary stereochemical framework. researchgate.net These approaches, which build upon established chemical principles, are essential for creating libraries of analogues for comprehensive biological screening.

| Synthetic Strategy | Application in Indolizidine Alkaloid Synthesis | Key Advantage |

| Asymmetric Transfer Hydrogenation | Synthesis of optically enriched nitrogenated heterocycles (pyrrolidines, piperidines) from N-(tert-butylsulfinyl)haloimines. researchgate.net | High diastereomeric ratios (>99:1) and access to both enantiomers. |

| Ring-Closing Metathesis (RCM) | Formation of the piperidine ring in the synthesis of (+)-6-epi-castanospermine. researchgate.net | Efficient formation of cyclic structures, often with high functional group tolerance. |

| Diastereoselective Addition | Addition of allenylzinc reagents to chiral sulfinylimines to establish key stereocenters. researchgate.net | Predictable control over the formation of new stereocenters based on the existing chiral auxiliary. |

| Asymmetric α-aminoxylation | Proline-catalyzed reaction controlling the absolute configuration of three adjacent stereocenters in castanospermine (B190763) analogues. researchgate.net | Organocatalytic approach that avoids the use of toxic heavy metals. |

Exploration of Novel Biological Targets and Pathways

The biological activity of this compound has primarily been characterized by its inhibitory effect on specific glycosidase enzymes. It is known to be a moderate inhibitor of the fungal alpha-glucosidase, amyloglucosidase (with a Ki of 8.4 x 10⁻⁵ M), and a weak inhibitor of β-glucosidase. nih.gov Notably, it does not inhibit α- or β-galactosidase, α- or β-mannosidase, or α-L-fucosidase. nih.gov This specificity is significant, as even minor changes in the stereochemistry among its isomers, such as castanospermine and 6-epicastanospermine, lead to substantial alterations in inhibitory properties. nih.gov

While its effect on α-glucosidase is established, the full spectrum of its biological interactions remains largely unexplored. Future research must look beyond known targets to identify novel pathways and molecular interactions that could be therapeutically relevant. Key research directions include:

Broad-Spectrum Kinase and Enzyme Profiling: High-throughput screening of this compound against large panels of enzymes, receptors, and ion channels could uncover unexpected "off-target" activities that may represent new therapeutic opportunities.

Phenotypic Screening: Utilizing cell-based assays to screen for effects on complex biological processes such as cell proliferation, inflammation, viral replication, or immune responses can identify novel activities without a priori knowledge of the molecular target. mdpi.com The parent compound, castanospermine, has known anti-viral and anti-cancer activities, suggesting that its stereoisomers may possess unique profiles in these areas. researchgate.net

Chemical Proteomics: Employing techniques like activity-based protein profiling (ABPP) to identify the direct protein targets of this compound in a cellular context can provide unbiased insights into its mechanism of action.

The comparison between bicyclic iminosugars like this compound and their monocyclic counterparts reveals that the core structure significantly influences the potency and spectrum of enzyme inhibition. nih.gov This underscores the importance of exploring how the unique conformation of this compound might allow it to interact with novel biological targets that are not engaged by other related iminosugars.

Integration of Omics Technologies for Comprehensive Biosynthesis Elucidation

The natural production of this compound occurs in the seeds of Castanospermum australe. nih.gov Understanding the biosynthetic pathway that leads to this and other related alkaloids is crucial for potential bioengineering and optimizing production. The elucidation of complex biosynthetic pathways in medicinal plants has been revolutionized by the advent of "omics" technologies. frontiersin.org

A comprehensive understanding of this compound biosynthesis requires an integrated multi-omics approach. nih.gov

Genomics: Sequencing the genome of C. australe provides the fundamental blueprint of all potential genes involved in the alkaloid's biosynthesis. This allows for the identification of candidate genes encoding enzymes like piperidine synthases, hydroxylases, and transferases. nih.gov

Transcriptomics: By analyzing the RNA expressed in different tissues (e.g., seeds, leaves) and at various developmental stages, researchers can identify which genes are actively being transcribed when and where the alkaloid is produced. frontiersin.org This co-expression analysis helps to pinpoint the specific genes from the genome that are likely part of the biosynthetic pathway.

Proteomics: This technology identifies the actual proteins present in the plant tissues, confirming that the genes identified through transcriptomics are translated into functional enzymes.

Metabolomics: This involves profiling the full range of small-molecule metabolites, including this compound and its potential precursors and intermediates. maxapress.com Tracking the accumulation of these molecules can help to piece together the sequential steps of the biosynthetic pathway.

By integrating these datasets, researchers can construct a detailed map of the metabolic pathway, from the initial precursor molecules to the final alkaloid product. sunyempire.edu This knowledge is not only of fundamental scientific interest but also opens the door to metabolic engineering, where the production of this compound could be enhanced in its native plant or transferred to a microbial host for sustainable, large-scale production. maxapress.com

| Omics Technology | Role in Biosynthesis Elucidation | Information Gained |

| Genomics | Identifies all potential biosynthetic genes and their organization (e.g., gene clusters). nih.gov | The complete genetic "parts list" for the pathway. |

| Transcriptomics | Identifies genes that are actively expressed in tissues producing the compound. frontiersin.org | A shortlist of candidate genes actively involved in biosynthesis. |

| Proteomics | Confirms the presence and abundance of the enzymes encoded by the identified genes. researchgate.net | Evidence of the functional protein machinery of the pathway. |

| Metabolomics | Identifies and quantifies the target compound, its precursors, and intermediates. maxapress.com | The chemical evidence of the pathway's operation and its intermediates. |

Development of Advanced Computational Models for Activity Prediction

As the synthesis of this compound and its analogues is complex and resource-intensive, the ability to predict biological activity using computational models is highly valuable. These in silico methods can prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.

Advanced computational models are becoming increasingly sophisticated and accurate.

Molecular Docking and Dynamics: These methods simulate the interaction between a small molecule like this compound and the three-dimensional structure of a target protein, such as α-glucosidase. dergipark.org.tr Docking predicts the preferred binding orientation and affinity, while molecular dynamics simulations can assess the stability of the ligand-protein complex over time. nih.gov These techniques provide insights into the specific molecular interactions—like hydrogen bonds and hydrophobic contacts—that are critical for inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. plos.org By analyzing a dataset of known inhibitors, a predictive model can be built to estimate the activity of new, untested analogues of this compound based solely on their structural features.

Machine Learning (ML): Machine learning algorithms, such as random forest and neural networks, can be trained on large datasets of compounds and their activities to recognize complex patterns that are not apparent in traditional QSAR models. acs.org These models can be used to screen vast virtual libraries of potential inhibitors to identify promising candidates for synthesis. For example, ML models have been successfully used to predict potential α-glucosidase inhibitors from databases of plant secondary metabolites. acs.org

The development of robust computational models for glycosidase inhibitors will be instrumental in guiding the rational design of novel this compound derivatives with enhanced potency, selectivity, and drug-like properties. nih.govmdpi.com

常见问题

Q. What established protocols are recommended for synthesizing and characterizing 6,7-Diepicastanospermine in academic research?

To ensure reproducibility, synthesis should follow validated protocols:

- Synthesis : Use stereoselective methods (e.g., cyclization of polyhydroxylated precursors) under controlled pH and temperature. Include reaction monitoring via TLC/HPLC .

- Characterization :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR for structural confirmation, comparing peaks to literature data .

- High-Performance Liquid Chromatography (HPLC) : Purity ≥95% with C18 columns and acetonitrile/water gradients .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

- Documentation : Report all synthetic steps, yields, and analytical parameters in the main text or supplementary materials .

Q. How should researchers design experiments to evaluate this compound’s inhibitory activity against α- and β-glucosidases?

- Enzyme Source : Use purified human or recombinant glucosidases (e.g., GAA for α-glucosidase, GBA1 for β-glucosidase) .

- Assay Conditions :

- IC50 Determination : Dose-response curves (0.1–100 µM inhibitor) with 4-methylumbelliferyl glycoside substrates .

- Controls : Include positive controls (e.g., deoxynojirimycin) and negative controls (solvent-only) .

- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values. Report standard deviations from triplicate runs .

Advanced Research Questions

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model inhibitor-enzyme interactions (e.g., binding to glucosidase active sites) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of inhibitor-protein complexes .

- QSAR Modeling : Corporate steric/electronic parameters (e.g., logP, polar surface area) with bioactivity data to predict novel analogs .

- Validation : Cross-validate computational predictions with in vitro enzymatic assays .

Q. How can contradictions in this compound’s reported efficacy across biological models be systematically resolved?

- Statistical Analysis : Apply ANOVA or Bayesian meta-analysis to identify outliers in datasets .

- Replication Studies : Repeat experiments under standardized conditions (e.g., enzyme batch, buffer pH) to isolate variables .

- Cross-Model Comparisons : Compare in vitro IC50 values with in vivo pharmacokinetic data (e.g., plasma concentration vs. enzyme inhibition) .

- Literature Review : Identify methodological differences (e.g., enzyme isoforms, assay temperatures) that explain discrepancies .

Q. What integrative methodologies address discrepancies between in vitro and in vivo pharmacological profiles of this compound?

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Measure bioavailability, half-life, and tissue distribution in rodent models .

- Metabolite Profiling : Use LC-MS to identify active metabolites that contribute to in vivo effects .

- Tissue-Specific Assays : Test inhibitor activity in organ homogenates (e.g., liver, kidney) to mimic physiological environments .

- Dose Optimization : Conduct dose-ranging studies to align in vitro IC50 with effective plasma concentrations .

Methodological Tables

Q. Table 1. Key Characterization Parameters for this compound

| Method | Conditions/Parameters | Reference |

|---|---|---|

| 1H/13C NMR | DMSO-d6, 400–600 MHz, δ (ppm) vs. TMS | |

| HPLC Purity Analysis | C18 column, 30:70 acetonitrile/H2O, 1 mL/min | |

| Elemental Analysis | CHN analyzer, ±0.4% tolerance |

Q. Table 2. Recommended Assay Conditions for Glucosidase Inhibition

| Parameter | α-Glucosidase | β-Glucosidase |

|---|---|---|

| Substrate | 4-MU-α-D-glucopyranoside | 4-MU-β-D-glucopyranoside |

| Assay Buffer | 50 mM phosphate, pH 6.8 | 50 mM citrate, pH 5.0 |

| Incubation Time | 30 min, 37°C | 60 min, 37°C |

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。